N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the dioxolo group, and subsequent functionalization with the fluorobenzylthio and hexanamide groups. Common reagents used in these reactions include various halogenating agents, thiolating agents, and amide coupling reagents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with different functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Dioxolo Compounds: Compounds containing the dioxolo group.
Fluorobenzylthio Compounds: Compounds with the fluorobenzylthio group.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(6-{[(2-fluorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula: C24H24FNO3S. It features a quinazolinone core structure known for its biological activity and a dioxolo ring that may enhance its pharmacological properties. The presence of functional groups such as methoxy and fluorine contributes to its diverse biological activities.
Anticancer Properties
Research indicates that compounds similar to this compound demonstrate significant anticancer activity. For example:
- Inhibition of Kinase Activity : Compounds in the quinazolinone class are known to inhibit various kinases involved in cancer progression. Specific studies have shown that related compounds can inhibit the MEK/ERK signaling pathway, crucial for tumor growth and survival .
Compound Name | Target | IC50 (μM) |
---|---|---|
PJ-34 | eEF2 | 0.296 |
D | Unknown | 0.617 |
F | Unknown | 0.495 |
Antiviral Activity
The compound's structural features suggest potential antiviral properties. Similar quinazolinone derivatives have been studied for their ability to interfere with viral replication mechanisms. For instance, modifications that enhance interaction with viral proteins could lead to effective antiviral agents .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinazolinone Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Dioxolo Ring : Achieved through cyclization reactions involving diol precursors.
- Fluorophenyl Group Attachment : This step involves coupling with fluorinated phenyl groups.
- Final Coupling : Combining the intermediate with 3,4-dimethoxyphenylethylamine to yield the target compound .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Anticancer Activity : A study demonstrated that similar quinazolinones exhibit cytostatic effects on cancer cell lines by inhibiting ERK phosphorylation .
- Antiviral Mechanisms : Research into related compounds indicated their ability to disrupt viral replication pathways by targeting specific viral proteins .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[(2-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34FN3O6S/c1-39-26-12-11-21(16-27(26)40-2)13-14-34-30(37)10-4-3-7-15-36-31(38)23-17-28-29(42-20-41-28)18-25(23)35-32(36)43-19-22-8-5-6-9-24(22)33/h5-6,8-9,11-12,16-18H,3-4,7,10,13-15,19-20H2,1-2H3,(H,34,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERDLMPFBUBBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=CC=C5F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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